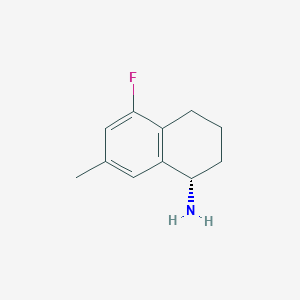
(R)-1-(3,5-Difluoropyridin-4-YL)-2-methylpropan-1-amine2hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(3,5-Difluoropyridin-4-YL)-2-methylpropan-1-amine2hcl is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyridine ring substituted with two fluorine atoms at the 3 and 5 positions, and an amine group attached to a methylpropan chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3,5-Difluoropyridin-4-YL)-2-methylpropan-1-amine2hcl typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyridine Ring:
Attachment of the Methylpropan Chain: The methylpropan chain is attached to the pyridine ring through a nucleophilic substitution reaction.
Introduction of the Amine Group: The amine group is introduced via reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of ®-1-(3,5-Difluoropyridin-4-YL)-2-methylpropan-1-amine2hcl involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the amine group being oxidized to form corresponding oxides or nitriles.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The fluorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxides, nitriles, amines, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-1-(3,5-Difluoropyridin-4-YL)-2-methylpropan-1-amine2hcl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of ®-1-(3,5-Difluoropyridin-4-YL)-2-methylpropan-1-amine2hcl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- ®-Cyclopropyl(3,5-difluoropyridin-4-yl)methanamine dihydrochloride
- 3-(3,5-Difluoropyridin-4-yl)oxetan-3-ol
- 4-(3,5-Difluoropyridin-4-yl)butan-2-ol
Uniqueness
®-1-(3,5-Difluoropyridin-4-YL)-2-methylpropan-1-amine2hcl is unique due to its specific substitution pattern on the pyridine ring and the presence of the methylpropan chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C9H12F2N2 |
|---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
(1R)-1-(3,5-difluoropyridin-4-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C9H12F2N2/c1-5(2)9(12)8-6(10)3-13-4-7(8)11/h3-5,9H,12H2,1-2H3/t9-/m1/s1 |
InChI Key |
XTMWBWXFOLSNPJ-SECBINFHSA-N |
Isomeric SMILES |
CC(C)[C@H](C1=C(C=NC=C1F)F)N |
Canonical SMILES |
CC(C)C(C1=C(C=NC=C1F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


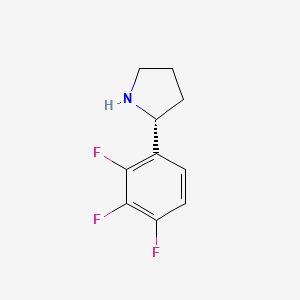

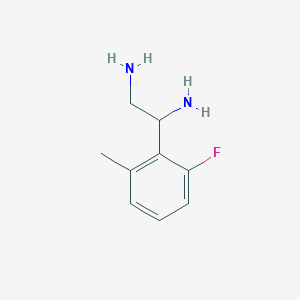
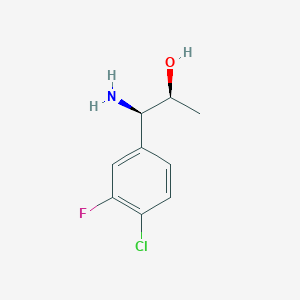
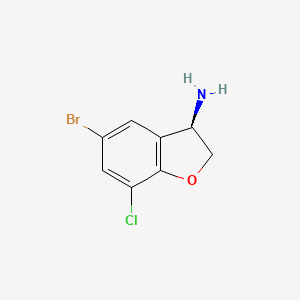


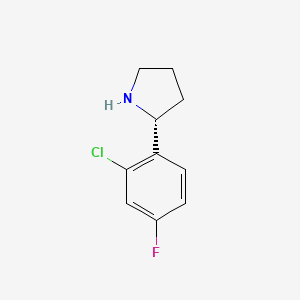
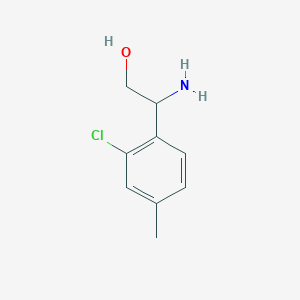
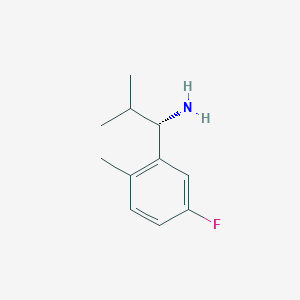

![Racemic-(2S,3aS,7aS)-6-((benzyloxy)carbonyl)octahydrofuro[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13046640.png)

